molecular formula C27H26N2O B2902283 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide CAS No. 1351596-24-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide

货号 B2902283
CAS 编号: 1351596-24-1
分子量: 394.518
InChI 键: URHQDZJBBINJJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide, also known as DIBA, is a chemical compound that has been widely studied for its potential use in scientific research. DIBA is a small molecule inhibitor of the HIV-1 integrase protein, which plays a crucial role in the replication of the virus.

作用机制

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide involves the inhibition of the HIV-1 integrase protein, which is responsible for the integration of viral DNA into the host cell genome. This compound binds to the integrase protein and prevents it from carrying out its normal function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of HIV-1 integrase activity, the reduction of viral load in infected cells, and the suppression of viral replication. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research and development.

实验室实验的优点和局限性

One of the main advantages of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide for lab experiments is its potency and specificity as an inhibitor of HIV-1 integrase. This makes it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral therapies. However, one limitation of this compound is its relatively high cost and the difficulty of synthesizing large quantities of the compound. Additionally, this compound may not be effective against all strains of HIV-1, and further research is needed to determine its efficacy in different contexts.

未来方向

There are several future directions for research on N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide and its potential applications. One area of focus is the development of new and more efficient synthesis methods for this compound, which could help to lower the cost and increase the availability of the compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of HIV/AIDS. Finally, there is potential for the use of this compound in the development of new therapies for other viral infections, such as hepatitis B and C.

合成方法

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials used in the synthesis are diphenylacetic acid, 3,4-dihydroisoquinoline, and propargyl bromide. The key intermediate is formed by reacting the propargyl bromide with 3,4-dihydroisoquinoline, followed by the addition of diphenylacetic acid. The final coupling reaction involves the addition of a palladium catalyst and a base to the intermediate, which results in the formation of this compound.

科学研究应用

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has been studied extensively for its potential use in scientific research, particularly in the field of HIV-1 integrase inhibition. The HIV-1 integrase protein is essential for the replication of the virus, and inhibitors of this protein have been shown to be effective in the treatment of HIV/AIDS. This compound has been found to be a potent inhibitor of HIV-1 integrase, and several studies have demonstrated its efficacy in inhibiting viral replication and reducing viral load in infected cells.

属性

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQDZJBBINJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。